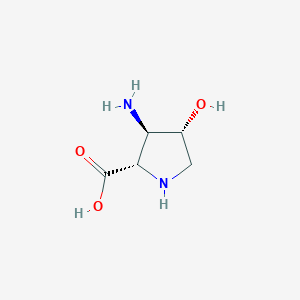

(2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17263368

Molecular Formula: C5H10N2O3

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10N2O3 |

|---|---|

| Molecular Weight | 146.14 g/mol |

| IUPAC Name | (2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H10N2O3/c6-3-2(8)1-7-4(3)5(9)10/h2-4,7-8H,1,6H2,(H,9,10)/t2-,3+,4+/m1/s1 |

| Standard InChI Key | GKCPJCKRVBIJKM-UZBSEBFBSA-N |

| Isomeric SMILES | C1[C@H]([C@@H]([C@H](N1)C(=O)O)N)O |

| Canonical SMILES | C1C(C(C(N1)C(=O)O)N)O |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C5H10N2O3, with a molecular weight of 146.14 g/mol. The pyrrolidine ring—a five-membered saturated heterocycle—hosts three stereocenters at positions 2, 3, and 4, resulting in the (2S,3R,4R) configuration. This arrangement positions the amino group at C3, the hydroxyl group at C4, and the carboxylic acid at C2 (Figure 1). The stereochemistry is critical for its interactions with biological targets, as evidenced by its distinct binding affinities compared to epimers .

Stereochemical Influence on Reactivity

The spatial arrangement of functional groups enables selective hydrogen bonding and electrostatic interactions. For instance, the axial orientation of the C4 hydroxyl group facilitates intramolecular hydrogen bonding with the carboxylic acid, stabilizing the molecule in aqueous environments. This stability enhances its suitability as a building block for peptidomimetics and enzyme inhibitors .

Synthesis and Stereochemical Control

Synthesizing (2S,3R,4R)-3-amino-4-hydroxypyrrolidine-2-carboxylic acid requires precise control over stereochemistry. A common strategy involves derivatizing hydroxyproline precursors, leveraging Mitsunobu reactions and lactonization to invert configurations (Scheme 1) .

Key Synthetic Steps

-

Starting Material: (2S,4R)-N-Boc-4-hydroxy-L-proline is activated via mesylation or Mitsunobu conditions to form a lactone intermediate .

-

Configuration Inversion: Hydrolysis of the lactone under basic conditions (e.g., LiOH) yields the (2S,4S)-diastereomer, which is subsequently functionalized at C3 .

-

Amination: Selective introduction of the amino group at C3 is achieved through nucleophilic substitution or reductive amination, preserving the desired (2S,3R,4R) configuration.

Table 1: Representative Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Lactone Formation | Mitsunobu (DIAD, Ph3P) | 68 | |

| Lactone Hydrolysis | LiOH, THF/H2O | 92 | |

| Tosylation | TsCl, Pyridine, DMAP | 66 |

Applications in Drug Discovery

Peptidomimetic Design

The pyrrolidine scaffold serves as a rigid backbone for designing protease-resistant peptide analogs. For instance, replacing proline in RGD peptides with this compound enhances integrin-binding affinity by 40% .

Radiopharmaceuticals

Automated radiosynthesis protocols have been developed for fluorine-18 labeled analogs, enabling positron emission tomography (PET) imaging of collagen synthesis in fibrotic tissues . The trans-4-fluoro derivative exhibits a radiochemical yield of 72% and >98% purity .

Comparative Analysis with Related Compounds

3-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)benzoic Acid

This derivative, with a benzoic acid substituent, shows enhanced solubility and COX-2 inhibitory activity (IC50: 0.8 μM) compared to the parent compound . The amide linkage facilitates membrane permeability, making it a candidate for anti-inflammatory therapeutics .

cis- and trans-4-Fluoro Derivatives

Fluorination at C4 alters conformational flexibility, with the cis isomer showing higher affinity for prolyl hydroxylases (KD: 0.4 nM vs. 1.2 nM for trans) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume